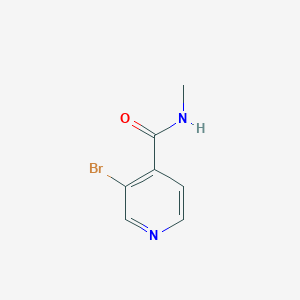

8-Hydroxyquinoline-4-carbaldehyde

Descripción general

Descripción

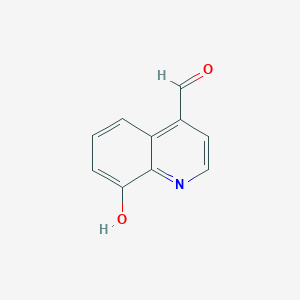

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis

The 8-Hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline derivatives are diverse due to the rich biological activities of these compounds .Aplicaciones Científicas De Investigación

Coordination with Rare-earth Metal Ions

8-Hydroxyquinoline-4-carbaldehyde derivatives have been utilized in the coordination of rare-earth metal ions. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is an effective tetradentate ligand for such metals. This coordination is evident in complexes involving yttrium(III) and lanthanum(III), showcasing different ligand coordination modes (Albrecht, Osetska, & Fröhlich, 2005).

Fluorescent Properties in Cd(II) Complexes

Research on this compound has led to the development of complexes with cadmium(II), characterized by their crystal structure and fluorescent properties. These complexes have been studied using X-ray diffraction, elemental analysis, and Fourier transform infrared spectroscopy (Gou et al., 2018).

Application as Fluorescent Sensors

Compounds based on this compound serve as selective and sensitive fluorescent sensors for metal ions like Aluminum (Al3+). These sensors operate effectively in weak acid aqueous conditions, offering high selectivity and detection capabilities (Jiang et al., 2011). Similarly, derivatives of this compound have been synthesized to detect magnesium ions (Mg2+) with high sensitivity and selectivity, demonstrating potential in fluorescence-based sensing (Jin et al., 2013).

Antidyslipidemic and Antioxidative Activities

Derivatives of 8-Hydroxyquinoline have shown promise in antidyslipidemic and antioxidative activities. For instance, certain novel keto-enamine Schiff's bases derived from this compound have exhibited significant in vitro and in vivo activities in this regard (Sashidhara et al., 2009).

Chelating Agents and Analytical Reagents

The azomethine derivatives of this compound have been synthesized for use as chelating agents and analytical reagents. They show notable coloration reactions with metal ions, which are valuable in analytical chemistry (Hata & Uno, 1972).

Mecanismo De Acción

Target of Action

8-Hydroxyquinoline-4-carbaldehyde, like other 8-Hydroxyquinoline derivatives, is a privileged structure that can bind to a diverse range of targets with high affinities . These compounds have been explored for their broad-ranging biological effects . .

Mode of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Biochemical Pathways

For instance, some derivatives have been found to mediate cancer cell death through the intrinsic pathway, involving the elevation of caspase-3 and caspase-8 activities .

Result of Action

It’s known that 8-hydroxyquinoline derivatives can exhibit various biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

It’s known that the synthesis and functionalization of quinoline derivatives, including 8-hydroxyquinoline derivatives, can be influenced by various factors, including the reaction environment .

Safety and Hazards

Direcciones Futuras

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

Análisis Bioquímico

Biochemical Properties

8-Hydroxyquinoline-4-carbaldehyde is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This ability to bind with various metal ions allows it to interact with different enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has shown cytotoxic potentials toward human carcinoma cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. Its ability to form complexes with various metal ions suggests that it may exert its effects at the molecular level through these interactions . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, compounds containing the 8-Hydroxyquinoline moiety have shown therapeutic value and could act as potential building blocks for various pharmacologically active scaffolds

Metabolic Pathways

Given its ability to form complexes with various metal ions, it may interact with enzymes or cofactors involved in various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its ability to form complexes with various metal ions

Propiedades

IUPAC Name |

8-hydroxyquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVEJVKZRJJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294039 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-07-7 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14510-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.